molecular formula C14H7Cl5O2 B14294469 1-(Pentachloroethoxy)dibenzo[b,d]furan CAS No. 112870-19-6

1-(Pentachloroethoxy)dibenzo[b,d]furan

Cat. No.: B14294469
CAS No.: 112870-19-6
M. Wt: 384.5 g/mol
InChI Key: XAEGZWDPSZNPRM-UHFFFAOYSA-N
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Description

1-(Pentachloroethoxy)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. These compounds are known for their aromatic properties and are often used in various industrial and research applications.

Preparation Methods

The synthesis of 1-(Pentachloroethoxy)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with pentachloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Pentachloroethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

Scientific Research Applications

1-(Pentachloroethoxy)dibenzo[b,d]furan has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pentachloroethoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(Pentachloroethoxy)dibenzo[b,d]furan can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound, which lacks the pentachloroethoxy group, and is used in various industrial applications.

    Polychlorinated dibenzofurans: These compounds have multiple chlorine atoms and are known for their toxicological properties.

    Dibenzodioxin: A related compound with a similar structure but different chemical properties and applications.

This compound is unique due to the presence of the pentachloroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112870-19-6

Molecular Formula

C14H7Cl5O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(1,1,2,2,2-pentachloroethoxy)dibenzofuran

InChI

InChI=1S/C14H7Cl5O2/c15-13(16,17)14(18,19)21-11-7-3-6-10-12(11)8-4-1-2-5-9(8)20-10/h1-7H

InChI Key

XAEGZWDPSZNPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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